molecular formula C20H17ClN2O2 B2356432 1-(4-chlorobenzyl)-N-methyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide CAS No. 338783-39-4

1-(4-chlorobenzyl)-N-methyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2356432
CAS No.: 338783-39-4
M. Wt: 352.82
InChI Key: RCNMKEBJGWSETF-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-methyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H17ClN2O2 and its molecular weight is 352.82. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones The compound is analyzed for its hydrogen bonding characteristics in anticonvulsant enaminones. The study discusses the molecular structure, including hydrogen bonds that form infinite chains of molecules, contributing to its potential as an anticonvulsant agent (Kubicki, Bassyouni & Codding, 2000).

Synthesis and Structural Elucidation This research involves the synthesis and structural analysis of related compounds, exploring their potential in various pharmaceutical applications. The study provides insights into the structural properties that could be relevant for developing similar compounds (Joshi, Chauhan, Bhatt & Dave, 2022).

Preparation of Novel Heterocyclic Compounds The compound's derivatives are used in the preparation of novel heterocyclic compounds, showing promise in antimicrobial activities. This highlights its utility in the development of new pharmaceutical agents (Shah, Patel & Vyas, 2019).

Diversity-Oriented Synthesis A study on the diversity-oriented synthesis involving derivatives of the compound demonstrates its versatility in producing a variety of pharmacologically relevant compounds (Baškovč et al., 2012).

Anticonvulsant Drug Study Investigation into the compound as an anticonvulsant drug, examining its solid-state rotational disorder and molecular interactions, provides valuable insights into its pharmacological potential (Palmer, Puddle & Lisgarten, 1993).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-22(18-5-3-2-4-6-18)20(25)16-9-12-19(24)23(14-16)13-15-7-10-17(21)11-8-15/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNMKEBJGWSETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.